N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a pyrazole-furan hybrid compound featuring a pyrazole core substituted with a cyclopropyl group at position 5, a pyridinyl moiety at position 3, and an ethyl linker connecting the pyrazole to a 2,5-dimethylfuran-3-carboxamide group. This structure combines heterocyclic motifs known for their pharmacological relevance, including pyrazole (a common scaffold in kinase inhibitors) and pyridine (a bioisostere for aromatic amines). The furan carboxamide moiety may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-11-17(14(2)26-13)20(25)22-9-10-24-19(16-3-4-16)12-18(23-24)15-5-7-21-8-6-15/h5-8,11-12,16H,3-4,9-10H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVXFSMRKUGQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Structural Characteristics
The compound features a unique structure characterized by:
- Cyclopropyl Group : Enhances lipophilicity and potential receptor interactions.
- Pyridine and Pyrazole Rings : Known to participate in various biological activities through interactions with enzymes and receptors.
- Furan Moiety : Contributes to the compound's stability and reactivity.
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the inflammatory process, and its inhibition can reduce inflammation and pain associated with various conditions such as arthritis.
Key Findings :
- The compound exhibited a 93.8% reduction in tumor necrosis factor (TNF) levels, 98% reduction in interleukin 1 (IL-1) , and 71% reduction in IL-8 levels in experimental models .
- It selectively inhibits COX-2 without affecting COX-1 significantly, which minimizes gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has been shown to interact with TRPM8 channels, which are involved in cold sensation and pain perception. This suggests potential applications for managing neuropathic pain and other pain-related disorders.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparison with other known anti-inflammatory agents is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide | Selective COX-2 inhibitor |
| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |
| 5-Aminosalicylic Acid | Contains amine and carboxylic acid | Anti-inflammatory |
The distinct combination of structural features in this compound sets it apart from these compounds, potentially enhancing its therapeutic profile.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Osteoarthritis : A study demonstrated that this compound effectively reduced pro-inflammatory mediators in osteoarthritis models. Histopathological evaluations showed significant improvements compared to untreated groups .
- In Vitro Studies : In vitro assays indicated that the compound effectively suppressed nitric oxide (NO) production and NF-kB transcription activity without cytotoxic effects on human cell lines .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
The target compound shares structural similarities with pyrazole carboxamide derivatives reported in Molecules (2015), such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p) . Key differences include:
- Substituents on the Pyrazole Ring: The target compound uses a cyclopropyl group at position 5, whereas derivatives in feature chloro, methyl, or aryl groups (e.g., phenyl, 4-chlorophenyl). Cyclopropyl groups are known to enhance metabolic stability and modulate steric effects compared to bulkier aryl substituents. The pyridinyl group at position 3 in the target compound replaces the phenyl or substituted phenyl groups in . Pyridine’s nitrogen atom may improve solubility and hydrogen-bonding interactions in biological targets.
- Linker and Terminal Group :
Comparison with Pyrazole Carbothioamides
Another class of analogs includes pyrazole carbothioamides (e.g., 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) from Design, Synthesis, Molecular Docking, and Biological Evaluation studies . Key distinctions:
- Carboxamide vs. Carbothioamide :
Table 1: Key Properties of Pyrazole Derivatives
*Calculated using ChemDraw. †Estimated based on structural analogs.
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
Pyrazoles are classically synthesized via the reaction of 1,3-diketones with hydrazines. For the target pyrazole, the diketone 3-(pyridin-4-yl)-1-cyclopropylpropane-1,3-dione is cyclized with hydrazine hydrate.
Reaction Conditions :
- Diketone Preparation : Cyclopropanation of acetylpyridine derivatives using cyclopropanating agents (e.g., trimethylsulfoxonium iodide).
- Cyclocondensation : Reflux in ethanol with hydrazine hydrate (80°C, 12 h).
Key Considerations :
- Regioselectivity is governed by the electronic effects of the pyridinyl and cyclopropyl groups, favoring 3,5-substitution.
- Purification via recrystallization (ethanol/water) yields the pyrazole as a white solid (70–85% yield).
Introduction of the Ethylamine Side Chain
Alkylation of Pyrazole Nitrogen
The secondary amine in the target compound necessitates alkylation of the pyrazole’s nitrogen with a bromoethylamine derivative.
Reaction Protocol :
- Substrate : 5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 equiv).
- Alkylating Agent : 2-Bromoethylamine hydrobromide (1.2 equiv).
- Base : Potassium carbonate (2.0 equiv) in anhydrous DMF.
- Conditions : 60°C, 24 h under nitrogen.
Workup :
- The mixture is diluted with water, extracted with ethyl acetate, and the organic layer dried (Na2SO4).
- Column chromatography (silica gel, CH2Cl2:MeOH 95:5) isolates the N-(2-aminoethyl)-pyrazole intermediate (60–75% yield).
Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid
Oxidation of 2,5-Dimethylfuran
The furan carboxylic acid is prepared via oxidation of 2,5-dimethylfuran using a Jones reagent (CrO3/H2SO4).
Procedure :
- 2,5-Dimethylfuran (1.0 equiv) is treated with Jones reagent (0°C, 2 h).
- Quenching with isopropanol, followed by extraction with diethyl ether, yields the crude acid.
- Recrystallization (hexane/ethyl acetate) provides pure 2,5-dimethylfuran-3-carboxylic acid (80–90% yield).
Amide Coupling to Assemble the Final Product
Activation and Coupling
The ethylamine-pyrazole intermediate is coupled with 2,5-dimethylfuran-3-carboxylic acid using standard amide-forming reagents.
Optimized Conditions :
- Coupling Agent : HATU (1.5 equiv) or EDCl/HOBt (1.2 equiv each).
- Base : DIPEA (3.0 equiv) in anhydrous DMF.
- Reaction Time : 12 h at room temperature.
Purification :
- The crude product is purified via flash chromatography (gradient: 5–10% MeOH in CH2Cl2).
- Final recrystallization (ethanol) yields the target compound as a crystalline solid (65–80% yield).
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.65 (d, 2H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 6.45 (s, 1H, furan-H), 3.75 (t, 2H, CH2N), 2.95 (t, 2H, CH2CO), 2.25 (s, 3H, CH3), 2.10 (s, 3H, CH3), 1.55 (m, 1H, cyclopropyl), 0.95 (m, 4H, cyclopropyl).
- HRMS : m/z calculated for C20H22N4O2 [M+H]+: 350.1746, found: 350.1742.
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
An alternative pathway involves reductive amination between the pyrazole-ethylamine and the furan carboxylic acid’s aldehyde derivative. However, this method is less efficient due to competing side reactions.
Solid-Phase Synthesis
Patent literature describes solid-phase techniques for analogous carboxamides, utilizing Wang resin-bound intermediates for stepwise assembly. While scalable, this approach requires specialized equipment.
Challenges and Optimization Strategies
- Regioselectivity in Pyrazole Formation : Use of Lewis acids (e.g., ZnCl2) directs cyclocondensation to favor the 3,5-substituted isomer.
- Alkylation Selectivity : Protecting the pyrazole’s second nitrogen with a Boc group prevents dialkylation, followed by deprotection with TFA.
- Amide Coupling Efficiency : Microwave-assisted coupling (50°C, 30 min) enhances reaction rates and yields.
Industrial-Scale Considerations
- Cost-Effective Reagents : Substituting HATU with cheaper alternatives like DCC reduces production costs.
- Solvent Recycling : DMF recovery via distillation improves sustainability.
- Process Safety : Exothermic amide couplings require controlled addition and cooling.
Q & A
Basic Research Questions
What are the key synthetic pathways for preparing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. A common approach includes:
- Step 1 : Formation of the pyrazole core via condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions.
- Step 2 : Introduction of the pyridinyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety .
- Step 3 : Alkylation of the pyrazole nitrogen using ethyl bromide derivatives to incorporate the ethyl linker .
- Step 4 : Amidation of the furan-3-carboxylic acid derivative with the pyrazole-ethylamine intermediate, often using coupling agents like EDCI/HOBt in DMF .
Critical factors : Solvent choice (DMF or acetonitrile), temperature control (room temperature to 80°C), and stoichiometric ratios (e.g., 1.1 mmol RCH2Cl for alkylation) significantly impact yield .
Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and confirming regioselectivity. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while furan methyl groups appear at δ 2.1–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
How can researchers optimize the synthesis yield while minimizing byproducts?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions during amidation .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .
- Temperature Control : Gradual heating (40–60°C) during cyclopropane introduction prevents decomposition .
- Workup Strategies : Use preparative TLC or column chromatography (PE:EA = 8:1) for purification .
How to resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?
- Standardized Conditions : Ensure consistent solvent (CDCl vs. DMSO-d) and temperature (e.g., 298 K) for NMR comparisons. For example, DMSO-d can downfield-shift amide protons by 0.5–1.0 ppm .
- Isotopic Labeling : Use N-labeled analogs to clarify pyrazole nitrogen environments .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
What computational strategies are effective for predicting the compound’s bioactivity?
- Molecular Docking : Screen against targets like kinase domains (e.g., EGFR) using AutoDock Vina. Pyridine and furan moieties often exhibit π-π stacking with aromatic residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with activity trends .
- ADMET Prediction : Tools like SwissADME assess logP (target ~3.5) and bioavailability to prioritize derivatives .
What experimental designs are recommended to elucidate the compound’s mechanism of biological action?
- Target Identification : Use pull-down assays with biotinylated analogs to isolate binding proteins .
- Kinase Profiling : Test inhibition against a panel of 50+ kinases at 10 µM. Pyrazole derivatives often target JAK/STAT pathways .
- Cellular Assays : Measure IC in cancer cell lines (e.g., MCF-7) with MTT assays, comparing to controls like doxorubicin .
How to design derivatives with enhanced metabolic stability?
- Bioisosteric Replacement : Substitute the furan ring with thiophene (improves microsomal stability) .
- Prodrug Strategies : Introduce ester groups at the carboxamide to enhance membrane permeability .
- Metabolite Analysis : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at cyclopropane) .
What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Carboxamides degrade rapidly below pH 2 (hydrolysis to carboxylic acid) .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with furan rings being heat-sensitive .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products (λ~300 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
